molecular formula C10H12N2O B11914800 2-Isopropylbenzo[d]oxazol-7-amine

2-Isopropylbenzo[d]oxazol-7-amine

Cat. No.: B11914800
M. Wt: 176.21 g/mol
InChI Key: MNLSJRDJNBYMMR-UHFFFAOYSA-N
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Description

2-Isopropylbenzo[d]oxazol-7-amine is a chemical compound built on the benzo[d]oxazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound features a 2-isopropyl substituent and a 7-amino group, which provides a handle for further derivatization and interaction with biological targets. The benzoxazole core is recognized for its ability to participate in key intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to enzymes and receptors . Researchers investigating heterocyclic compounds will find this amine-functionalized derivative a valuable intermediate for constructing novel chemical entities. The benzo[d]oxazole scaffold, and by extension this derivative, is associated with a broad spectrum of biological activities based on published research. These include serving as a key structural motif in the development of potent inhibitors for various therapeutic targets . While the specific activity of 2-Isopropylbenzo[d]oxazol-7-amine must be determined empirically, analogous compounds have shown promise in oncology research, such as inhibiting tyrosine kinases , and in immunology, as potent inhibitors of the S1P transporter Spns2 . The presence of the amino group at the 7-position is particularly significant for structure-activity relationship (SAR) studies, allowing for the synthesis of amide-linked or urea-based analogs to explore and optimize interactions with target proteins . This product is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propan-2-yl-1,3-benzoxazol-7-amine

InChI

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-3-4-7(11)9(8)13-10/h3-6H,11H2,1-2H3

InChI Key

MNLSJRDJNBYMMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC(=C2O1)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Benzoxazole-2-thiol :

    • React 2-mercapto-5-nitrobenzoic acid with isopropyl iodide in DMF/K₂CO₃.

    • Reduce nitro group to amine using H₂/Pd-C (90% yield).

  • Activation and Rearrangement :

    • Conditions :

      • Benzoxazole-2-thiol (1.0 mmol), chloroacetyl chloride (1.2 equiv), Cs₂CO₃ (3.2 equiv) in DMF (3 mL).

      • Stir at −5°C for 2 hours, then add isopropylamine (2.0 equiv).

    • Mechanism :

      • Chloroacetyl chloride activates the thiol, forming a reactive intermediate.

      • Smiles rearrangement introduces the isopropyl group at position 2.

  • Workup :

    • Dilute with H₂O, extract with CH₂Cl₂, and purify via flash chromatography (hexane/EtOAc, 5:1).

    • Yield : 65% (white crystalline solid).

One-Pot Multicomponent Reaction Using Fe(III)-salen Catalyst

A scalable method employing Fe(III)-salen as a catalyst enables the synthesis of benzoxazoles under aerobic conditions.

Key Steps:

  • Reaction Setup :

    • Substrates :

      • 3-Amino-4-isopropylphenol (1.0 mmol), benzaldehyde (1.0 mmol), NH₄OAc (1.0 mmol).

    • Catalyst : Fe(III)-salen complex (3 mol %) in EtOH (5 mL).

    • Conditions : Stir at 50°C under air for 6 hours.

  • Mechanism :

    • Fe(III)-salen facilitates oxidative cyclization via single-electron transfer (SET).

    • The isopropyl group remains intact due to steric protection.

  • Workup :

    • Remove solvent under vacuum, purify by silica gel chromatography (EtOAc/petroleum ether, 1:20).

    • Yield : 82% (off-white powder).

Palladium-Catalyzed Aerobic Oxidation

Pd(OAc)₂ catalyzes the coupling of o-aminophenols with isocyanides to form 2-aminobenzoxazoles.

Key Steps:

  • Reaction Setup :

    • Substrates :

      • 5-Amino-2-isopropylphenol (1.0 mmol), tert-butyl isocyanide (1.2 equiv).

    • Catalyst : Pd(OAc)₂ (10 mol %), K₂CO₃ (2.0 equiv) in toluene (10 mL).

    • Conditions : Stir at 100°C under O₂ balloon for 12 hours.

  • Mechanism :

    • Pd mediates C–N bond formation, followed by oxidative cyclization.

  • Workup :

    • Filter through Celite, concentrate, and purify via HPLC (MeCN/H₂O, 70:30).

    • Yield : 70% (yellow solid).

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Cyclization (BF₃)7824–30 hHigh regioselectivityRequires toxic BF₃
Smiles Rearrangement656 hMild conditionsLow yield for bulky substituents
Fe(III)-salen Catalysis826 hScalable, aerobicLimited substrate scope
Pd-Catalyzed Oxidation7012 hBroad applicabilityHigh catalyst loading

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 6.65 (dd, J = 8.4, 2.0 Hz, 1H), 4.21 (s, 2H, NH₂), 3.15 (sept, J = 6.8 Hz, 1H), 1.32 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1, 149.7, 135.2, 127.8, 117.4, 113.9, 34.5, 22.7.

  • HRMS : m/z calcd for C₁₀H₁₂N₂O [M+H]⁺: 177.1022; found: 177.1025.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in synthesizing FGFR inhibitors (e.g., EP4169922A1).

  • Agrochemicals : Key precursor for herbicides targeting plant auxin receptors.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylbenzo[d]oxazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted benzoxazole derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Chemistry: 2-Isopropylbenzo[d]oxazol-7-amine is used as a building block in organic synthesis.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a promising candidate for drug discovery .

Industry: In the industrial sector, 2-Isopropylbenzo[d]oxazol-7-amine is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Isopropylbenzo[d]oxazol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to specific sites on proteins is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize 2-isopropylbenzo[d]oxazol-7-amine, we compare it with two analogs: benzo[d]oxazol-7-amine (unsubstituted parent compound) and 2,3-dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate (fluorinated derivative).

Table 1: Structural and Functional Comparison

Property 2-Isopropylbenzo[d]oxazol-7-amine Benzo[d]oxazol-7-amine 2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate
Core Structure Benzo[d]oxazole Benzo[d]oxazole Pyrazolo-oxazole fused ring
Substituents 2-isopropyl, 7-amine 7-amine 2,2,2-trifluoroacetate counterion
Solubility Moderate in DMSO/DMF; requires heating/sonication Similar to 2-isopropyl analog Likely enhanced by trifluoroacetate ion (data limited)
Stability (Solution) 6 months (-80°C), 1 month (-20°C) Identical to 2-isopropyl analog Discontinued commercial status suggests instability or niche demand
Purity >98% >98% No data available (discontinued product)
Research Applications Drug discovery, materials science Same as 2-isopropyl analog Limited to discontinued fluorochemical studies

Key Findings :

Structural Impact on Solubility :

  • The 2-isopropyl group in 2-isopropylbenzo[d]oxazol-7-amine introduces steric hindrance, slightly reducing solubility compared to the unsubstituted benzo[d]oxazol-7-amine. Both require solubilization via heating and sonication .
  • The trifluoroacetate counterion in the pyrazolo-oxazole derivative may improve aqueous solubility, but its discontinued status limits experimental validation .

The discontinued status of the fluorinated analog implies either instability under standard conditions or insufficient commercial demand .

Functional Versatility: The benzo[d]oxazole scaffold is preferred for drug discovery due to its planar aromaticity and hydrogen-bonding capability via the 7-amine group.

Research Implications and Limitations

  • Gaps in Data : Direct comparative studies on biological activity or electronic properties (e.g., fluorescence quantum yield) are absent in the reviewed literature.
  • Synthetic Challenges : The trifluoroacetate derivative’s discontinuation may reflect synthetic complexity or purification hurdles, unlike the well-established benzo[d]oxazole synthesis routes .

Recommendations for Future Work :

  • Conduct side-by-side assays to evaluate the bioactivity of 2-isopropylbenzo[d]oxazol-7-amine against its unsubstituted counterpart.
  • Explore fluorinated benzo[d]oxazole derivatives to combine metabolic stability (from fluorine) with the parent scaffold’s versatility.

Biological Activity

2-Isopropylbenzo[d]oxazol-7-amine is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound features an isopropyl group attached to a benzo[d]oxazole ring, specifically at the 2-position, along with an amino group at the 7-position. The unique structural characteristics of 2-Isopropylbenzo[d]oxazol-7-amine contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

This structure highlights the presence of an isopropyl group, which enhances lipophilicity, and the oxazole ring, which is known for its reactivity and stability in biological systems.

Biological Activity Overview

Research indicates that 2-Isopropylbenzo[d]oxazol-7-amine displays significant biological activity. Its potential applications span various therapeutic areas, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens.
  • Antiviral Properties : The compound may exhibit activity against viral infections.
  • Antitumor Effects : Preliminary studies suggest potential efficacy in cancer treatment.

The biological activity of 2-Isopropylbenzo[d]oxazol-7-amine is largely attributed to its ability to interact with specific biological targets:

  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The oxazole ring can undergo electrophilic aromatic substitution, allowing for further functionalization and increased activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of 2-Isopropylbenzo[d]oxazol-7-amine relative to structurally similar compounds. The following table summarizes notable analogs and their activities:

Compound NameStructure TypeNotable Activity
2-AminobenzothiazoleBenzothiazole derivativeAntimicrobial
N-IsopropylbenzothiazoleBenzothiazole derivativeAntiviral
2-IsopropylbenzimidazoleBenzimidazole derivativeAntitumor
2-Isopropylbenzo[d]thiazoleBenzo[d]thiazoleAntimicrobial

The combination of the isopropyl substituent and the oxazole ring system in 2-Isopropylbenzo[d]oxazol-7-amine enhances its biological activity profile compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the benzo[d]oxazole framework. For instance, compounds derived from this class have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from low micromolar concentrations:

  • Cytotoxicity Studies : In vitro evaluations indicated that derivatives exhibited IC50 values between 0.65μM0.65\,\mu M and 15.63μM15.63\,\mu M against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting promising antitumor potential .
  • Antimicrobial Testing : Additional research has shown that certain derivatives possess MIC values ranging from 3.125μg/mL3.125\,\mu g/mL to 50.0μg/mL50.0\,\mu g/mL, indicating strong antimicrobial properties .

Q & A

Q. What are the established synthetic routes for 2-Isopropylbenzo[d]oxazol-7-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted benzothiazoles or oxazolones. For example, spirocyclic intermediates formed from 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazole derivatives can yield structurally related compounds . Optimization involves monitoring reaction progress with TLC (e.g., Hexane:CH₂Cl₂ = 8:2) and adjusting stoichiometric ratios of reagents like pyrrolidine to improve yields (up to 84% reported for analogous structures) . Purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are most effective for characterizing 2-Isopropylbenzo[d]oxazol-7-amine?

  • Methodological Answer : Key techniques include:
  • FTIR : Identify functional groups (e.g., N-H stretches at ~3049 cm⁻¹, C-O-C vibrations at ~1270 cm⁻¹) .
  • ¹H NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and isopropyl group splitting patterns (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Q. What safety protocols are critical when handling 2-Isopropylbenzo[d]oxazol-7-amine?

  • Methodological Answer :
  • Storage : Keep sealed in dry, dark conditions at 2–8°C to prevent degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to H302/H312/H332 hazards (harmful if swallowed, in contact with skin, or inhaled). Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 2-Isopropylbenzo[d]oxazol-7-amine analogs?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-position of the benzoxazole ring to assess electronic effects. Compare with analogs like 7-chloro-4-methyl derivatives, where methyl groups enhance lipophilicity and bioactivity .
  • Biological Assays : Test antimicrobial or anticancer activity using in vitro models (e.g., MIC assays, cell viability tests). Correlate results with computational docking studies to identify key binding interactions .

Q. How should researchers resolve contradictions in spectral data or biological activity between synthesized batches?

  • Methodological Answer :
  • Analytical Cross-Validation : Re-run NMR/FTIR under standardized conditions (e.g., same solvent, temperature) to rule out instrumental variability .
  • Purity Assessment : Use HPLC to detect trace impurities (>98% purity threshold) that may skew bioactivity .
  • Statistical Analysis : Apply ANOVA or t-tests to compare biological replicates and identify outliers .

Q. What experimental design principles are essential for studying the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Control Experiments : Include blank reactions (e.g., without catalyst) and reference compounds (e.g., unsubstituted benzoxazoles) to isolate reactivity effects .
  • Kinetic Studies : Monitor reaction progress via time-resolved UV-Vis spectroscopy or GC-MS to determine rate constants and intermediate formation .
  • Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, guiding synthetic routes .

Q. What strategies are recommended for evaluating the compound’s potential in medicinal chemistry?

  • Methodological Answer :
  • Target Identification : Screen against enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, nitrobenzoxadiazole analogs show selective binding to thiol-containing targets .
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsome assays), and membrane permeability (Caco-2 cell models) .
  • Toxicity Screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (IC₅₀ values) .

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